molecular formula C24H18BNO2 B13413883 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid

(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid

Cat. No.: B13413883
M. Wt: 363.2 g/mol
InChI Key: USKZJRMLKWTASM-UHFFFAOYSA-N
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Description

(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a carbazole moiety, which is further connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or Palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones

    Reduction: Formation of boronate esters

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Phenolic derivatives or quinones

    Reduction: Boronate esters

    Substitution: Halogenated carbazole derivatives

Scientific Research Applications

(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (9-Phenyl-9H-carbazol-4-yl)boronic acid
  • (9-(4-Biphenyl)carbazole)
  • (9-(4-Biphenyl)carbazole-4-boronic acid)

Uniqueness

(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid is unique due to its combination of a carbazole moiety with a biphenyl structure and a boronic acid functional group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C24H18BNO2

Molecular Weight

363.2 g/mol

IUPAC Name

[9-(4-phenylphenyl)carbazol-4-yl]boronic acid

InChI

InChI=1S/C24H18BNO2/c27-25(28)21-10-6-12-23-24(21)20-9-4-5-11-22(20)26(23)19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16,27-28H

InChI Key

USKZJRMLKWTASM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=CC=CC=C3N(C2=CC=C1)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

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